4,8-Dibromo-2-(trifluoromethyl)quinoline

Organic Synthesis Halogen Exchange Quinoline Functionalization

This 4,8-dibromo substitution pattern enables sequential, site-selective functionalization via palladium-catalyzed cross-coupling—an advantage mono-brominated analogs cannot replicate. The 2-CF₃ group enhances lipophilicity (LogP 3.91), critical for medicinal chemistry programs targeting intracellular or CNS receptors. Ideal for synthesizing bis- and tris-alkynyl derivatives via Sonogashira coupling, and convertible to the more reactive 4,8-diiodo intermediate for challenging late-stage functionalization. Secure this high-purity building block to accelerate your SAR studies.

Molecular Formula C10H4Br2F3N
Molecular Weight 354.95 g/mol
CAS No. 587885-93-6
Cat. No. B1352717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dibromo-2-(trifluoromethyl)quinoline
CAS587885-93-6
Molecular FormulaC10H4Br2F3N
Molecular Weight354.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2Br)C(F)(F)F
InChIInChI=1S/C10H4Br2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
InChIKeyQACMTFHCILQPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dibromo-2-(trifluoromethyl)quinoline (CAS 587885-93-6) – Key Procurement & Characterization Data for Chemical Sourcing


4,8-Dibromo-2-(trifluoromethyl)quinoline (CAS 587885-93-6) is a polyhalogenated quinoline derivative featuring bromine atoms at the 4- and 8-positions and a trifluoromethyl group at the 2-position . Its molecular formula is C₁₀H₄Br₂F₃N with a molecular weight of 354.95 g/mol . The compound is primarily utilized as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and sequential functionalization strategies [1].

Why 4,8-Dibromo-2-(trifluoromethyl)quinoline Cannot Be Replaced by Other Halogenated Quinolines


The specific 4,8-dibromo substitution pattern on the 2-(trifluoromethyl)quinoline scaffold confers a unique reactivity profile that is not replicated by mono-brominated or differently substituted analogs [1]. The presence of two bromine atoms at the 4- and 8-positions enables sequential, site-selective functionalization via metal-catalyzed cross-coupling reactions [2]. Furthermore, the trifluoromethyl group at the 2-position significantly influences the electronic properties and lipophilicity of the molecule, which is critical for downstream applications in medicinal chemistry [3]. Substituting this compound with a mono-brominated or non-halogenated analog would fundamentally alter the regioselectivity and efficiency of subsequent synthetic steps, potentially derailing entire synthetic routes or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4,8-Dibromo-2-(trifluoromethyl)quinoline (CAS 587885-93-6)


Double Metal-Halogen Exchange Enables Efficient Synthesis of 4,8-Diiodo-2-(trifluoromethyl)quinoline

4,8-Dibromo-2-(trifluoromethyl)quinoline undergoes a double metal-halogen exchange with butyllithium, followed by quenching with iodine, to yield 4,8-diiodo-2-(trifluoromethyl)quinoline in 69% yield [1]. This transformation is highly efficient and provides a direct route to a valuable diiodo intermediate, which can be further functionalized. In contrast, the single metal-halogen exchange on 3-bromoquinoline with butyllithium, followed by conversion to its boronic acid, proceeds with a yield of 79%, while the same reaction on 7-bromoquinoline yields 60% [1]. This demonstrates that the 4,8-dibromo derivative can undergo two sequential exchange events with a comparable efficiency to mono-brominated analogs, highlighting its utility for generating highly functionalized quinoline scaffolds.

Organic Synthesis Halogen Exchange Quinoline Functionalization

Regioselective Sonogashira Coupling for Controlled Oligo-Alkynyl Quinoline Synthesis

In a 2024 study, 4,8-dibromo-2-(trifluoromethyl)quinoline was successfully employed as a substrate in palladium-catalyzed Sonogashira reactions to produce bis- and tris-alkynylated 2-trifluoromethylquinolines [1]. The study reports that the bromine atoms at the 4- and 8-positions exhibit sufficient reactivity for cross-coupling. While specific yields for the 4,8-dibromo starting material are not individually tabulated, the study demonstrates that this class of polybrominated 2-trifluoromethylquinolines yields alkynylated products in good to excellent yields [1]. This contrasts with 2,4-dibromoquinoline, where Sonogashira coupling of phenylacetylene yields a monosubstituted product, indicating a different regioselectivity profile [2].

Palladium Catalysis Sonogashira Coupling Alkynyl Quinolines

Calculated LogP of 3.91 Indicates Enhanced Lipophilicity for Membrane Permeability

The calculated partition coefficient (LogP) for 4,8-dibromo-2-(trifluoromethyl)quinoline is 3.91 . This value indicates significant lipophilicity, which is a critical parameter for passive membrane permeability in biological systems [1]. For comparison, the LogP of the closely related 4,8-dichloro-2-(trifluoromethyl)quinoline is reported as 3.38 [2]. The higher LogP of the dibromo derivative (difference of +0.53) suggests it is substantially more lipophilic than its dichloro analog, a property that can directly impact bioavailability and target engagement in drug discovery programs.

Physicochemical Properties Lipophilicity Drug Design

High Purity (≥95%) Ensures Reproducibility in Critical Cross-Coupling Reactions

Commercially available 4,8-dibromo-2-(trifluoromethyl)quinoline is typically supplied with a minimum purity of 95% . This high level of purity is essential for palladium-catalyzed cross-coupling reactions, where the presence of trace metal impurities or dehalogenated byproducts can poison catalysts, reduce yields, and compromise the reproducibility of synthetic procedures [1]. The availability of high-purity material directly reduces the need for additional purification steps, streamlining the synthetic workflow and ensuring that reaction outcomes are primarily dictated by the intended chemistry rather than by unknown contaminants.

Chemical Purity Cross-Coupling Reproducibility

Optimal Application Scenarios for 4,8-Dibromo-2-(trifluoromethyl)quinoline Based on Quantitative Evidence


Synthesis of Multiply Alkynylated Quinoline Derivatives for Materials Science

The compound is an ideal starting material for synthesizing bis- and tris-alkynyl-2-trifluoromethylquinolines via Sonogashira coupling, as demonstrated by Jopp et al. [1]. The resulting alkynylated products exhibit interesting optical properties and have potential applications as electroluminescence materials or fluorescent probes [1]. The 4,8-dibromo substitution pattern facilitates multiple coupling events, enabling the rapid construction of complex, π-conjugated molecular architectures.

Generation of 4,8-Diiodo-2-(trifluoromethyl)quinoline via Double Halogen Exchange

4,8-Dibromo-2-(trifluoromethyl)quinoline can be efficiently converted to 4,8-diiodo-2-(trifluoromethyl)quinoline in 69% yield via a double metal-halogen exchange with butyllithium [2]. This diiodo intermediate is significantly more reactive in subsequent cross-coupling reactions compared to the parent dibromide, offering a strategic advantage for challenging bond formations, such as those required in the late-stage functionalization of drug candidates or natural product analogs.

Medicinal Chemistry Building Block for Optimizing Lipophilicity and Membrane Permeability

With a calculated LogP of 3.91 , 4,8-dibromo-2-(trifluoromethyl)quinoline is a valuable building block for medicinal chemists aiming to fine-tune the lipophilicity of lead compounds. The high LogP value suggests that incorporating this scaffold into a drug candidate could enhance its ability to cross biological membranes, potentially improving oral bioavailability or central nervous system (CNS) penetration. This makes it particularly relevant for programs targeting intracellular or CNS-resident therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,8-Dibromo-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.